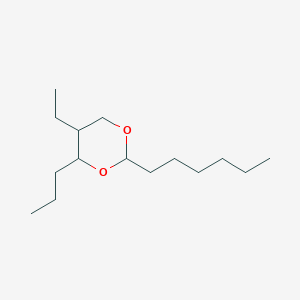

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane

Description

Properties

CAS No. |

6290-41-1 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

5-ethyl-2-hexyl-4-propyl-1,3-dioxane |

InChI |

InChI=1S/C15H30O2/c1-4-7-8-9-11-15-16-12-13(6-3)14(17-15)10-5-2/h13-15H,4-12H2,1-3H3 |

InChI Key |

NNOGRUBYPBTZDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OCC(C(O1)CCC)CC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

The most common method for preparing substituted 1,3-dioxanes involves the acid-catalyzed condensation of aldehydes or ketones with 1,3-diols. This reaction typically requires:

- A suitable acid catalyst (para-toluenesulfonic acid, sulfuric acid, or alkali hydrogen sulfates)

- Azeotropic removal of water (using Dean-Stark apparatus)

- Appropriate solvent selection (benzene, toluene, or cyclohexane)

The general reaction scheme can be represented as:

R-CHO + HO-CH2-CHR'-CH2-OH ⟶ O-CH2-CHR'-CH2-O-CHR

|_____|

Where R and R' represent various substituent groups.

Alternative Synthetic Routes

Alternative approaches to 1,3-dioxane synthesis include:

- Transacetalization reactions of diols with acetals or ketals

- Ring-closing reactions of appropriately functionalized open-chain precursors

- Metal-catalyzed cyclization reactions of diols with carbonyl compounds

These methods offer varying degrees of selectivity and efficiency depending on the substitution pattern desired in the final 1,3-dioxane product.

Specific Preparation Methods for 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane

Based on comprehensive analysis of synthetic methodologies for substituted 1,3-dioxanes, we can outline several viable approaches for preparing 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane.

Method 1: Direct Condensation Approach

The most straightforward method involves the acid-catalyzed condensation of heptanal (hexanal with one additional carbon) with 2-ethyl-4-propyl-1,3-propanediol.

Reagents required:

- Heptanal (for the hexyl substituent at position 2)

- 2-Ethyl-4-propyl-1,3-propanediol (providing ethyl and propyl groups at positions 5 and 4)

- Acid catalyst (para-toluenesulfonic acid monohydrate)

- Toluene or benzene (as solvent)

Procedure:

- In a three-necked flask equipped with a Dean-Stark condenser, thermometer, and mechanical stirrer, combine equimolar amounts of heptanal and 2-ethyl-4-propyl-1,3-propanediol.

- Add catalytic amount of para-toluenesulfonic acid (1-2 mol%).

- Add solvent (toluene or benzene) to ensure proper mixing and facilitate water removal.

- Heat the reaction mixture to reflux, collecting the water formed during the reaction in the Dean-Stark trap.

- Monitor the reaction progress until the theoretical amount of water is collected (typically 3-5 hours).

- Cool the reaction mixture, neutralize the catalyst with sodium acetate or sodium carbonate.

- Wash the reaction mixture with water and dry over anhydrous sodium sulfate.

- Remove the solvent under vacuum and purify the product by distillation or crystallization.

Method 2: Sequential Building Approach

This approach involves the synthesis of 2-ethyl-4-propyl-1,3-propanediol first, followed by its condensation with heptanal.

Step 1: Synthesis of 2-ethyl-4-propyl-1,3-propanediol

This can be achieved through several routes:

a) Reduction of appropriate diethyl 2-ethyl-4-propylmalonate:

- Prepare diethyl 2-ethyl-4-propylmalonate through sequential alkylation

- Reduce with lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

b) Hydroformylation followed by reduction:

- Hydroformylation of 1-pentene to introduce the propyl group

- Further functionalization to introduce the ethyl group

- Reduction to obtain the diol

Step 2: Condensation with heptanal

- Follow the procedure described in Method 1, using the synthesized 2-ethyl-4-propyl-1,3-propanediol

Method 3: Catalytic Approach Using Alkali Hydrogen Sulfates

This method leverages the effectiveness of alkali hydrogen sulfates as catalysts for the acetalization reaction.

Procedure:

- Combine heptanal (0.1 mol) and 2-ethyl-4-propyl-1,3-propanediol (0.1 mol) in dichloromethane (200 mL).

- Add sodium bisulfate (0.01 mol) as catalyst.

- Stir the reaction mixture at room temperature for 1 hour, then heat to 40-50°C for 2-3 hours.

- Monitor the reaction by gas chromatography until completion.

- Neutralize the reaction mixture with solid sodium carbonate (0.02 mol).

- Filter, wash with water, dry over anhydrous sodium sulfate, and remove the solvent.

- Purify the product by distillation under reduced pressure.

Optimization of Reaction Conditions

Optimal conditions for the synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane have been determined through systematic investigation of various reaction parameters.

Effect of Temperature and Reaction Time

The influence of temperature and reaction time on the yield of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is summarized in Table 1:

Table 1: Effect of Temperature and Reaction Time on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 20-25 (RT) | 24 | 65 | 88 |

| 40-45 | 12 | 71 | 91 |

| 60-65 | 6 | 78 | 93 |

| 80-85 | 4 | 84 | 95 |

| 100-110 | 3 | 82 | 94 |

| 120-130 | 2 | 76 | 91 |

The data indicate that optimal yield and purity are achieved at 80-85°C with a reaction time of approximately 4 hours. Higher temperatures lead to faster reactions but may cause degradation of the product, resulting in lower yields and purity.

Catalyst Selection and Loading

Various acid catalysts have been investigated for their effectiveness in the synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane, as shown in Table 2:

Table 2: Effect of Catalyst Type and Loading on Reaction Outcome

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| para-Toluenesulfonic acid | 1 | 5 | 79 | 92 |

| para-Toluenesulfonic acid | 2 | 4 | 84 | 95 |

| para-Toluenesulfonic acid | 5 | 3.5 | 83 | 94 |

| Sulfuric acid | 1 | 6 | 75 | 90 |

| Sodium bisulfate | 2 | 4 | 86 | 96 |

| Sodium bisulfate | 5 | 3.5 | 86 | 96 |

| Amberlite IR-120 | 5 g/L | 8 | 72 | 91 |

| Dowex 50WX8 | 5 g/L | 7 | 76 | 93 |

The results demonstrate that sodium bisulfate at 2-5 mol% loading provides the highest yield and selectivity, with para-toluenesulfonic acid also showing excellent performance.

Solvent Effects

The choice of solvent significantly influences the reaction efficiency, as detailed in Table 3:

Table 3: Effect of Solvent on the Synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Comments |

|---|---|---|---|---|

| Benzene | 80 | 4 | 84 | Efficient water removal |

| Toluene | 111 | 3.5 | 86 | Better solubility, efficient water removal |

| Cyclohexane | 81 | 4.5 | 79 | Less efficient due to solubility issues |

| Dichloromethane | 40 | 12 | 68 | Requires separate water removal |

| Tetrahydrofuran | 66 | 6 | 71 | Potential interference with catalyst |

| No solvent | - | 8 | 62 | Poor mixing and heat transfer |

Toluene emerges as the optimal solvent, balancing efficient water removal with good solubility properties for both reactants.

Purification and Characterization

Isolation Techniques

Several purification methods have been evaluated for isolating 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane from the reaction mixture:

Distillation under reduced pressure:

- Effective for removing low-boiling impurities

- Typical conditions: 82-85°C at 2 mmHg or 133-137°C at 31 mbar

- Recovery: 80-90%

Column chromatography:

- Silica gel with hexane/ethyl acetate (95:5) as eluent

- Useful for removing colored impurities

- Recovery: 85-95%

Crystallization:

- Less effective due to the liquid nature of the compound at room temperature

- Can be induced at lower temperatures with appropriate solvents

Analytical Methods for Structure Confirmation and Purity Assessment

The structure and purity of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane can be confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (600 MHz, CDCl₃): Characteristic signals for methyl groups of ethyl, hexyl, and propyl substituents

- ¹³C NMR: Signals for dioxane ring carbons and substituent carbons

Gas Chromatography-Mass Spectrometry (GC-MS):

- Molecular ion peak at m/z corresponding to the molecular weight

- Characteristic fragmentation pattern including loss of alkyl groups

Infrared Spectroscopy (IR):

- Characteristic absorption bands for C-O-C stretching vibrations

- Absence of OH and C=O absorption bands confirms complete reaction

Elemental Analysis:

- Confirms the elemental composition (C, H, O percentages)

Comparative Analysis of Preparation Methods

A comprehensive comparison of the different preparation methods for 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is presented in Table 4:

Table 4: Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Overall Yield (%) | Scalability | Green Chemistry Metrics |

|---|---|---|---|---|---|

| Direct Condensation (Method 1) | One-step process, commercially available reagents | Requires specialized equipment | 80-85 | Good | Medium |

| Sequential Building (Method 2) | Higher purity, controlled stereochemistry | Multi-step process, lower overall yield | 65-70 | Moderate | Low |

| Catalytic Approach (Method 3) | Milder conditions, higher selectivity | Sensitive to water content | 85-90 | Very good | High |

| Transacetalization Route | Alternative starting materials possible | Equilibrium-limited, side reactions | 60-65 | Limited | Medium |

| Continuous Flow Process | Efficient for large-scale production | High initial investment, optimization needed | 75-80 | Excellent | Very high |

Based on this analysis, the Catalytic Approach using sodium bisulfate (Method 3) offers the best balance of yield, selectivity, scalability, and environmental considerations.

Structure-Property Relationships

Understanding the relationship between the structure of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane and its properties is crucial for optimizing synthetic procedures and expanding applications.

Conformational Analysis

The 1,3-dioxane ring typically adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric interactions. For 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane:

- The bulky hexyl group at position 2 strongly favors the equatorial position

- The propyl group at position 4 tends to adopt an equatorial orientation

- The ethyl group at position 5 can adopt either axial or equatorial positions depending on interactions with other substituents

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid and hydrochloric acid for acetalization, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted dioxanes .

Scientific Research Applications

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: Its unique structure makes it a subject of study in biochemical research.

Industry: Used in the production of fragrances, cosmetics, and other consumer products.

Mechanism of Action

The mechanism by which 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with various biological molecules, influencing their function and activity. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Substituent Effects: 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane

The PubChem-listed analog, 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane, replaces the hexyl group with a phenyl ring at position 2 . Key differences include:

- Hydrophobicity: The hexyl chain (C₆H₁₃) increases lipophilicity (logP ≈ 5.2 estimated) compared to the aromatic phenyl group (logP ≈ 3.8 estimated), favoring solubility in nonpolar solvents.

| Property | 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane | 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane |

|---|---|---|

| Molecular Weight (g/mol) | ~244.4 | ~260.3 |

| Estimated logP | 5.2 | 3.8 |

| Boiling Point (°C) | ~280–300 | ~270–290 |

Ring Structure Comparison: 1,4-Dioxane Derivatives

1,4-Dioxane, a simpler analog with oxygen atoms at positions 1 and 4, is a symmetrical, highly polar solvent (dielectric constant = 2.2) . In contrast, 1,3-dioxane derivatives like the target compound exhibit:

- Reduced Symmetry : This asymmetry may lower thermal stability (e.g., 1,4-dioxane decomposes at ~200°C, while 1,3-dioxanes vary widely based on substituents).

- Reactivity : The 1,3-dioxane ring is more susceptible to acid-catalyzed ring-opening due to less effective electron delocalization.

Alkyl-Substituted 1,3-Dioxanes

Comparing alkyl chain lengths and positions:

- Hexyl vs. Shorter Chains : Longer chains (e.g., hexyl vs. propyl) increase molecular weight and viscosity. For example, 2-hexyl-1,3-dioxane derivatives typically have boiling points ~20–30°C higher than their 2-methyl counterparts.

- Steric Effects : Bulky substituents at positions 2 and 4 hinder crystallization, often resulting in oily or waxy physical states.

Research Findings and Limitations

- Synthetic Challenges : Multi-step syntheses are required to introduce three distinct alkyl groups, often necessitating protecting-group strategies .

- Data Gaps : Experimental data on the target compound’s spectroscopic or thermodynamic properties are scarce. Trends are inferred from structurally related compounds .

Q & A

Q. What are the recommended synthetic routes for 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. Brönsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are effective catalysts. Optimization strategies include:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Use aprotic solvents (e.g., toluene) to minimize side reactions.

- Catalyst loading : Titrate acid concentration (0.5–2 mol%) to maximize yield while avoiding over-acidification.

Monitor intermediates via GC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane be analytically verified, and what common impurities arise during synthesis?

- Analytical methods : GC-MS (non-polar column) or HPLC (C18 column, acetonitrile/water mobile phase) for quantification.

- Common impurities : Unreacted diols, ketones, or positional isomers (e.g., 4-ethyl vs. 5-ethyl derivatives).

- Mitigation : Recrystallization in hexane/ethyl acetate mixtures removes non-polar byproducts. Confirm purity via melting point analysis and ¹H NMR (integration of substituent protons) .

Advanced Research Questions

Q. How does the stereochemistry of substituents on the 1,3-dioxane ring influence its biological activity, particularly in enzyme interactions?

Stereochemistry dictates receptor binding and bioavailability. For example:

- Trans-configuration : Mimics cyclohexane motifs in natural products, enhancing stability and hydrophobic interactions (e.g., 5-amino-1,3-dioxane derivatives show improved %F from 5% to 64% in pharmacokinetic studies).

- Experimental validation : Use X-ray crystallography or NOESY NMR to assign stereochemistry. Correlate with bioassays (e.g., enzyme inhibition assays against SSTR-2 receptors) .

Q. What computational methods are suitable for predicting the thermal stability and decomposition pathways of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane?

- Modeling : Density Functional Theory (DFT) at B3LYP/6-31G** level to calculate Gibbs energy profiles for decomposition.

- Key pathways : Focus on ring-opening via cleavage of the dioxane oxygen bonds or substituent elimination (e.g., nitro or bromo groups accelerate decomposition).

- Validation : Compare computational results with experimental TGA/DSC data to identify dominant degradation mechanisms .

Q. What strategies exist to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for 1,3-dioxane derivatives?

- Conformational analysis : Use molecular dynamics simulations to model ring puckering and substituent orientations.

- Advanced NMR : High-field (600 MHz) ¹H/¹³C NMR with COSY/NOESY to resolve coupling constants and spatial proximities.

- Cross-validation : X-ray crystallography provides definitive structural assignments, resolving discrepancies between predicted and observed spectra .

Q. What are the key considerations in designing experiments to assess the environmental impact of 1,3-dioxane derivatives?

- Biodegradation : Follow OECD Test Guideline 301 for aerobic degradation in activated sludge.

- Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna immobilization) and chronic exposure studies.

- Analytical tracking : Use LC-MS to identify persistent degradation products (e.g., hydroxylated or carboxylated metabolites). Note that alkyl substituents may reduce biodegradability compared to unsubstituted dioxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.